Ethyl 3-methoxy-2-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC17433521
Molecular Formula: C11H11F3O3
Molecular Weight: 248.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11F3O3 |
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Molecular Weight | 248.20 g/mol |
IUPAC Name | ethyl 3-methoxy-2-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C11H11F3O3/c1-3-17-10(15)7-5-4-6-8(16-2)9(7)11(12,13)14/h4-6H,3H2,1-2H3 |
Standard InChI Key | HAQLSLIBXZZUAP-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)OC)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzene ring substituted with a methoxy group (-OCH) at position 3 and a trifluoromethyl group (-CF) at position 2, esterified with an ethyl group at the carboxyl position. This arrangement creates a sterically hindered structure that influences reactivity and interaction with biological targets. The trifluoromethyl group’s strong electron-withdrawing effect modulates the electron density of the aromatic ring, affecting substitution patterns in further chemical reactions .
Physicochemical Properties
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Molecular Weight: 248.20 g/mol (calculated from )
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Solubility: Low aqueous solubility due to the hydrophobic trifluoromethyl and ethyl ester groups; soluble in organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane.
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Stability: Resists hydrolysis under mild acidic/basic conditions but may degrade under prolonged exposure to strong acids/bases or elevated temperatures .
Table 1: Key Physicochemical Parameters
Property | Value |
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Molecular Formula | |
CAS Number | 1260875-58-8 |
Boiling Point | Estimated 250–270°C (extrapolated from analogs) |
LogP (Octanol-Water) | ~2.8 (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible route involves two stages:
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Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic Acid:
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Esterification with Ethanol:
Industrial Manufacturing
Continuous flow reactors optimize mass transfer and temperature control, improving yield and scalability. Advanced separation techniques, such as fractional distillation, achieve >99% purity, critical for pharmaceutical applications .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s trifluoromethyl group enhances bioavailability, making it a key intermediate in:
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Antimicrobial Agents: Structural analogs exhibit activity against Gram-positive bacteria by disrupting cell membrane integrity .
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Anti-Inflammatory Drugs: Modulates COX-2 enzyme activity, reducing prostaglandin synthesis .
Agrochemical Development
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Herbicides: Serves as a precursor for compounds targeting plant acetyl-CoA carboxylase.
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Fungicides: Derivatives inhibit ergosterol biosynthesis in fungal pathogens .
Biological Activity and Mechanism
Enzymatic Interactions
The trifluoromethyl group increases lipophilicity, enabling penetration into hydrophobic enzyme active sites. For example:
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Cytochrome P450 Inhibition: Binds to heme iron, altering drug metabolism pathways .
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Antibacterial Action: Disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .
Pharmacokinetic Profile
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Absorption: High gastrointestinal absorption due to logP ~2.8.
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Metabolism: Hepatic oxidation via CYP3A4 produces inactive metabolites excreted renally .
Future Research Directions
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